molecular formula C29H23FN2O4S B306318 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile

2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile

Cat. No. B306318
M. Wt: 514.6 g/mol
InChI Key: XXQTYFJRXWYYRF-YSMPRRRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism.

Mechanism of Action

The mechanism of action of 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile involves the inhibition of this compound. This compound is an enzyme that dephosphorylates insulin receptor substrate-1 (IRS-1), a key protein involved in insulin signaling. Inhibition of this compound leads to increased phosphorylation of IRS-1 and subsequent activation of downstream signaling pathways, resulting in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves glucose homeostasis and enhances insulin sensitivity by inhibiting this compound. It also has anti-inflammatory and anti-cancer properties, which may be attributed to its ability to modulate signaling pathways involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile in lab experiments is its potent inhibitory activity against this compound. This allows for the study of the role of this compound in insulin signaling and glucose metabolism. However, a limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity evaluations are necessary to ensure its safety and specificity in lab experiments.

Future Directions

There are several future directions for research on 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile. One direction is the development of more potent and selective this compound inhibitors for therapeutic use. Another direction is the investigation of its anti-inflammatory and anti-cancer properties and their potential therapeutic applications. Furthermore, the role of this compound in other physiological processes, such as neuronal function and immune response, warrants further investigation.

Synthesis Methods

The synthesis of 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile involves several steps. The starting material is 2,6-dimethoxybenzoic acid, which is converted into the corresponding acid chloride. This intermediate is then reacted with 2-allyl-4-(methylthio)phenol to yield the allyl ether. The allyl ether is then reacted with 2-chloromethyl-3,4-dimethoxy-5-hydroxybenzaldehyde to form the aldehyde intermediate. This intermediate is then reacted with 3-(2-fluorobenzyl)-2-thioxo-4-thiazolidinone to yield the desired product.

Scientific Research Applications

2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its ability to inhibit this compound, a key regulator of insulin signaling, has been shown to improve glucose homeostasis and enhance insulin sensitivity in animal models. Furthermore, it has been demonstrated to have anti-inflammatory and anti-cancer properties.

properties

Molecular Formula

C29H23FN2O4S

Molecular Weight

514.6 g/mol

IUPAC Name

2-[[4-[(Z)-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxy-6-prop-2-enylphenoxy]methyl]benzonitrile

InChI

InChI=1S/C29H23FN2O4S/c1-3-8-20-13-19(14-25(35-2)27(20)36-18-23-11-5-4-9-21(23)16-31)15-26-28(33)32(29(34)37-26)17-22-10-6-7-12-24(22)30/h3-7,9-15H,1,8,17-18H2,2H3/b26-15-

InChI Key

XXQTYFJRXWYYRF-YSMPRRRNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4F

SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

Origin of Product

United States

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